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molecular formula C8H6N4O2 B8460131 2-Hydroxy-5-tetrazol-2-yl-benzaldehyde

2-Hydroxy-5-tetrazol-2-yl-benzaldehyde

Cat. No. B8460131
M. Wt: 190.16 g/mol
InChI Key: LDMWCTPAPBSAPI-UHFFFAOYSA-N
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Patent
US05843966

Procedure details

Potassium carbonate (1.06g) and methyl iodide (0.5 ml) were added to a solution of 2-hydroxy-5-tetrazol -2yl-benzaldehyde (930 mg) in dimethylformamide (6 ml ) at room temperature. The mixture was stirred for 2 h then evaporated to give an orange solid. This was dissolved in water (40 ml), extracted with dichloromethane (3×30 ml), dried (Na2 SO4) and evaporated. The residue was purified by FCC (dichloromethane) to give the title compound as a yellow solid (423 mg).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CI.[OH:9][C:10]1[CH:17]=[CH:16][C:15]([N:18]2[N:22]=[N:21][CH:20]=[N:19]2)=[CH:14][C:11]=1[CH:12]=[O:13]>CN(C)C=O.O>[CH3:1][O:9][C:10]1[CH:17]=[CH:16][C:15]([N:18]2[N:22]=[N:21][CH:20]=[N:19]2)=[CH:14][C:11]=1[CH:12]=[O:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
CI
Name
Quantity
930 mg
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)N1N=CN=N1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange solid
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×30 ml)
CUSTOM
Type
CUSTOM
Details
dried (Na2 SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC (dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)N1N=CN=N1
Measurements
Type Value Analysis
AMOUNT: MASS 423 mg
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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